![molecular formula C20H15N5O B2869062 N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide CAS No. 2034440-89-4](/img/structure/B2869062.png)

N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

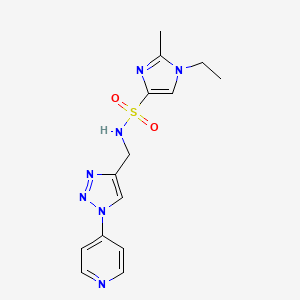

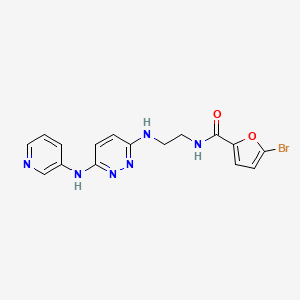

“N-([2,3’-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide” is a quinoxaline derivative. Quinoxaline derivatives are known for their diverse pharmacological activities, such as antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory properties . They are also used in the development of new drugs .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves the preparation of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . The in vitro activity against Mycobacterium tuberculosis H37Ra ranged between 3.91-500 µg/mL, with most compounds having moderate to good activities .Aplicaciones Científicas De Investigación

Novel Therapeutic Agents

Quinoxaline derivatives have shown promise in various therapeutic applications due to their ability to interact with biological molecules and processes. For instance, the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines, which include quinoxaline-2-carboxamides, has been explored for their potential use in targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors. These compounds can form coordinate bonds with metal ions, facilitating the release of NO upon irradiation with long-wavelength light, indicating a novel approach for targeted cancer therapy (Yang et al., 2017).

Materials for Energy Conversion

In the field of materials science, quinoxaline derivatives have been investigated for their potential application in light to electrical energy conversion. Ruthenium(II) molecular assemblies incorporating quinoxaline-2-carboxamides have been synthesized and characterized. These assemblies, when anchored to nanocrystalline TiO2 electrodes, show promise in regenerative photoelectrochemical cells, highlighting the role of quinoxaline derivatives in enhancing the efficiency of solar energy conversion technologies (Gholamkhass et al., 2001).

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(18-13-23-16-7-1-2-8-17(16)25-18)24-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11,13H,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMMASRGALUNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)

![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-2-carboxamide](/img/structure/B2868995.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)

![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)